molecular formula C22H26Cl2N4O4 B3179261 N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;dihydrochloride CAS No. 1781628-88-3

N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;dihydrochloride

Cat. No.: B3179261
CAS No.: 1781628-88-3
M. Wt: 481.4
InChI Key: INVVXEKRUDMEBE-UHFFFAOYSA-N
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Description

N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;dihydrochloride is a useful research compound. Its molecular formula is C22H26Cl2N4O4 and its molecular weight is 481.4. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

SR 3677 dihydrochloride plays a crucial role in biochemical reactions by inhibiting the activity of ROCK-I and ROCK-II. The compound exhibits an IC50 value of 56 nM for ROCK-I and 3 nM for ROCK-II . By inhibiting these kinases, SR 3677 dihydrochloride affects the phosphorylation of downstream targets, which are involved in various cellular functions such as cytoskeletal organization, cell motility, and contraction. The interactions between SR 3677 dihydrochloride and ROCK enzymes are primarily hydrophobic, contributing to its high potency .

Cellular Effects

SR 3677 dihydrochloride has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, SR 3677 dihydrochloride has been shown to induce synthetic lethality in BRCA2-deficient cells by causing mitotic defects and cytokinesis failure . Additionally, it affects the phosphorylation of myosin light chain, thereby regulating cell contraction and motility .

Molecular Mechanism

The molecular mechanism of SR 3677 dihydrochloride involves its binding to the ATP-binding pocket of ROCK-I and ROCK-II, leading to the inhibition of their kinase activity. This inhibition prevents the phosphorylation of downstream targets such as myosin light chain, LIM kinase, and cofilin . The hydrophobic interactions between the benzodioxane phenyl ring of SR 3677 dihydrochloride and the hydrophobic surface of the kinase pocket are key factors contributing to its high potency .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of SR 3677 dihydrochloride change over time. The compound is stable under recommended storage conditions, but its activity may degrade over extended periods. In vitro studies have shown that continuous exposure to SR 3677 dihydrochloride can increase aqueous humor outflow in porcine eyes and inhibit myosin light chain phosphorylation . These effects are observed to increase over time, with significant changes noted within 1 to 5 hours of exposure .

Dosage Effects in Animal Models

The effects of SR 3677 dihydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits ROCK activity without causing significant toxicity. At higher doses, SR 3677 dihydrochloride may exhibit toxic or adverse effects, such as increased cytotoxicity and disruption of normal cellular functions . The threshold effects observed in these studies highlight the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

SR 3677 dihydrochloride is involved in metabolic pathways that regulate cytoskeletal dynamics and cell motility. By inhibiting ROCK-I and ROCK-II, the compound affects the phosphorylation state of various proteins involved in these pathways . The interactions with enzymes such as myosin light chain kinase and LIM kinase further modulate the metabolic flux and levels of metabolites associated with cytoskeletal organization .

Transport and Distribution

Within cells and tissues, SR 3677 dihydrochloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its overall efficacy . The distribution of SR 3677 dihydrochloride is crucial for its ability to reach target sites and exert its inhibitory effects on ROCK enzymes .

Subcellular Localization

The subcellular localization of SR 3677 dihydrochloride is primarily within the cytoplasm, where it interacts with ROCK-I and ROCK-II. The compound’s activity is influenced by its localization, as it needs to be in proximity to its target enzymes to exert its inhibitory effects . Additionally, post-translational modifications and targeting signals may direct SR 3677 dihydrochloride to specific cellular compartments, further modulating its activity and function .

Preparation Methods

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form corresponding reduced products.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another[][1].

Major Products Formed

Scientific Research Applications

N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in studies involving cell signaling and molecular interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes[][1].

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide include:

  • N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
  • N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide[1][1].

Properties

IUPAC Name

N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4.2ClH/c1-26(2)9-10-28-20-11-15(16-12-23-24-13-16)7-8-17(20)25-22(27)21-14-29-18-5-3-4-6-19(18)30-21;;/h3-8,11-13,21H,9-10,14H2,1-2H3,(H,23,24)(H,25,27);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVVXEKRUDMEBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=C(C=CC(=C1)C2=CNN=C2)NC(=O)C3COC4=CC=CC=C4O3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26Cl2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;dihydrochloride
Reactant of Route 3
Reactant of Route 3
N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;dihydrochloride
Reactant of Route 4
N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;dihydrochloride
Reactant of Route 5
N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;dihydrochloride
Reactant of Route 6
N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;dihydrochloride

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